5-Chloro-2-phenylquinoline-4-carboxylic acid
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Overview
Description
5-Chloro-2-phenylquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C16H10ClNO2 and a molecular weight of 283.71 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of 5-Chloro-2-phenylquinoline-4-carboxylic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Starting Materials: Aniline, 2-nitrobenzaldehyde, and pyruvic acid.
Doebner Reaction: The initial step involves the Doebner reaction, where aniline reacts with 2-nitrobenzaldehyde and pyruvic acid to form an intermediate.
Amidation and Reduction: The intermediate undergoes amidation followed by reduction to yield the desired quinoline derivative.
Acylation and Amination: The final steps involve acylation and amination to introduce the chloro and carboxylic acid groups, respectively.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
5-Chloro-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-2-phenylquinoline-4-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Chloro-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit histone deacetylases (HDACs), leading to the modulation of gene expression and induction of apoptosis in cancer cells . The compound’s ability to interact with enzymes and receptors makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
5-Chloro-2-phenylquinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
2-Phenylquinoline-4-carboxylic acid: Lacks the chloro group, which may affect its reactivity and biological activity.
5-Bromo-2-phenylquinoline-4-carboxylic acid: Similar structure but with a bromo group instead of a chloro group, leading to different chemical properties.
The presence of the chloro group in this compound makes it unique, as it can undergo specific substitution reactions that other derivatives cannot .
Properties
CAS No. |
62482-31-9 |
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Molecular Formula |
C16H10ClNO2 |
Molecular Weight |
283.71 g/mol |
IUPAC Name |
5-chloro-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H10ClNO2/c17-12-7-4-8-13-15(12)11(16(19)20)9-14(18-13)10-5-2-1-3-6-10/h1-9H,(H,19,20) |
InChI Key |
LZOPYPVELPXQEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)Cl)C(=C2)C(=O)O |
Origin of Product |
United States |
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